![molecular formula C18H17N3O3 B5607804 1-[5-(2-甲氧基乙基)-1,3,4-恶二唑-2-基]-2-甲基-5H-色烯并[3,4-c]吡啶](/img/structure/B5607804.png)

1-[5-(2-甲氧基乙基)-1,3,4-恶二唑-2-基]-2-甲基-5H-色烯并[3,4-c]吡啶

描述

Synthesis Analysis

The synthesis of related chromeno[3,4-c]pyridine derivatives typically involves multicomponent reactions that efficiently combine different molecular fragments into a complex structure. For instance, studies have reported the successful synthesis of similar compounds through reactions that include ring closure and nucleophilic attack processes, demonstrating the compound's complex formation and the efficiency of synthesis methods used in creating such intricate molecular architectures (Halim & Ibrahim, 2022).

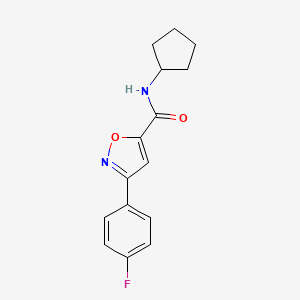

Molecular Structure Analysis

Molecular structure analysis often utilizes spectroscopic methods and quantum chemical calculations to elucidate the configuration and electronic structure of the compound. In the case of related chromeno[3,4-c]pyridine derivatives, spectral data combined with density functional theory (DFT) calculations have confirmed molecular geometries and provided insights into the electronic properties, indicating the compound's stability and reactivity (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

The reactivity of such compounds often involves nucleophilic attack sites, which are crucial for further chemical modifications and applications. Research on similar structures has identified specific carbon atoms with high reactivity towards nucleophilic attack, facilitating a variety of chemical transformations (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties, including thermodynamic parameters and spectral characteristics, are pivotal for understanding the behavior and potential applications of these compounds. Thermodynamic stability and spectral data align well with theoretical predictions, indicating the compound's suitability for further application development (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties, such as reactivity, electron distribution, and polarity, are essential for predicting the compound's interactions and reactions with other molecules. Theoretical calculations, including NBO analysis and hyperpolarizability studies, have shed light on these properties, offering a deeper understanding of the compound's chemical behavior (Halim & Ibrahim, 2022).

科学研究应用

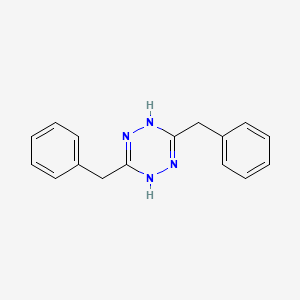

多组分反应和合成

与1-[5-(2-甲氧基乙基)-1,3,4-恶二唑-2-基]-2-甲基-5H-色烯并[3,4-c]吡啶在结构上相关的5H-色烯并[2,3-b]吡啶,由于其生物和药用特性而具有重要意义。Ryzhkova等人(2023年)进行的一项研究探索了涉及水杨醛、丙二腈二聚体和2-苯基-5-(三氟甲基)-2,4-二氢-3H-吡唑-3-酮的多组分反应,以产生产率良好的色烯并[2,3-b]吡啶衍生物。这种合成方法对于生产用于各种生物医学应用的化合物至关重要(Ryzhkova等人,2023年)。

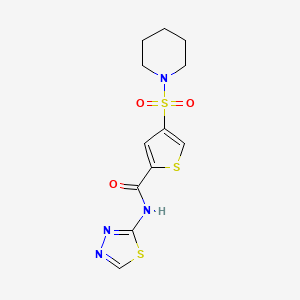

在药物开发中的潜力

已合成并研究了与本化合物类似的色烯并[4,3-b]吡啶衍生物的抗菌效力。Jadhav等人(2016年)报道了含有色烯并[4,3-b]吡啶的1,3,4-恶二唑衍生物的合成,证明了它们对特定细菌和真菌物种具有相当大的抗菌活性。这些发现突出了此类化合物在药物开发中的潜力,特别是作为抗菌剂(Jadhav等人,2016年)。

在癌症研究中的应用

Abd El Ghani等人(2022年)的一项研究涉及色烯并[4,3-b]吡啶衍生物的设计和合成,以用于癌症研究。对这些化合物进行了计算ADME和Lipinski分析,然后进行了分子对接,显示出对乳腺癌细胞系的显着活性。这表明类似化合物在癌症研究和治疗中的潜在应用(Abd El Ghani等人,2022年)。

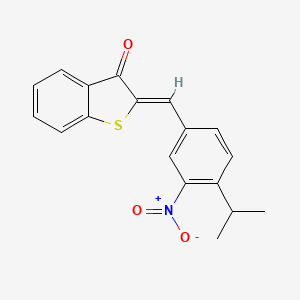

电子和光学特性

色烯并[4,3-b]吡啶衍生物的电子和光学特性在材料科学中引起兴趣。例如,Wu等人(2009年)对微波辐射下5H-色烯并[4,3-b]吡啶合成的研究突出了这些化合物在创造具有独特电子和光学特性的新材料中的潜力,可用于各种技术应用(Wu等人,2009年)。

未来方向

属性

IUPAC Name |

1-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-methyl-5H-chromeno[3,4-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-11-16(18-21-20-15(24-18)7-8-22-2)17-12(9-19-11)10-23-14-6-4-3-5-13(14)17/h3-6,9H,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSOEJKCOHJXPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2COC3=CC=CC=C3C2=C1C4=NN=C(O4)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-isopropyl-1H-imidazol-2-yl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5607732.png)

![2-(2-furyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5607753.png)

![1-phenyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5607778.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperazinone](/img/structure/B5607781.png)

![4-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B5607812.png)

![ethyl 2-[(benzylsulfonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5607819.png)

![(3,4-difluorophenyl)[1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4-piperidinyl]methanone dihydrochloride](/img/structure/B5607827.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B5607834.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5607840.png)